Tired of metabolic instability with quinoline-2-methanol or thiol leads? 2-(Difluoromethyl)quinoline (CAS 1075184-01-8) provides the exact solution.
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2-(Difluoromethyl)quinoline (CAS 1075184-01-8) is a specialized fluorinated heterocyclic building block procured primarily for advanced medicinal chemistry and agrochemical development. Unlike unfluorinated or fully fluorinated quinolines, this compound features a difluoromethyl (CF2H) group at the 2-position, which acts as a lipophilic hydrogen bond donor. This physicochemical profile allows it to serve as a metabolically stable bioisostere for alcohols, thiols, and amines. Furthermore, its specific electronic properties and the presence of a benzylic proton make it a valuable precursor for late-stage functionalization, enabling the synthesis of complex difluoromethylated architectures that are critical for fine-tuning pharmacokinetic and pharmacodynamic profiles in drug discovery workflows[1].
Generic substitution with closely related analogs, such as 2-methylquinoline or 2-(trifluoromethyl)quinoline, fundamentally fails in both synthetic workflows and final application performance. 2-Methylquinoline is highly susceptible to rapid cytochrome P450-mediated benzylic oxidation, leading to poor metabolic half-lives in biological systems. Conversely, substituting with 2-(trifluoromethyl)quinoline introduces excessive lipophilicity, completely abolishes hydrogen-bond donor capacity, and renders the benzylic position synthetically inert. Procurement of the exact 2-(difluoromethyl)quinoline is therefore mandatory when a project requires precise intermediate lipophilicity, retained hydrogen-bonding capability for target engagement, or the ability to generate reactive Ar-CF2- synthons for downstream coupling [1].
The CF2H group in 2-(difluoromethyl)quinoline possesses a polarized C-H bond that functions as a weak hydrogen bond donor (A ≈ 0.05 - 0.10), whereas the fully fluorinated CF3 group in 2-(trifluoromethyl)quinoline has an A value of 0. This allows the difluoromethyl analog to successfully replace hydroxyl or thiol groups in pharmacophores without losing critical binding interactions [1].
| Evidence Dimension | Hydrogen bond acidity (A value) |
| Target Compound Data | A ≈ 0.05 - 0.10 (functions as H-bond donor) |
| Comparator Or Baseline | 2-(Trifluoromethyl)quinoline (A = 0, no H-bond donor capacity) |
| Quantified Difference | Complete retention vs. total loss of H-bond donor capacity |
| Conditions | Bioisosteric substitution modeling in target binding sites |
Procuring the difluoromethyl analog ensures that critical hydrogen-bonding interactions are maintained in drug design, preventing the loss of target affinity that occurs with fully fluorinated substitutes.
2-(Difluoromethyl)quinoline can be selectively deprotonated at the benzylic position using a Brønsted superbase/weak Lewis acid approach to generate a reactive Ar-CF2- synthon in high yields (>90% class-level conversion). In contrast, 2-(trifluoromethyl)quinoline lacks the benzylic proton and cannot undergo this transformation, rendering it useless for nucleophilic difluoroalkylation [1].
| Evidence Dimension | Generation of nucleophilic Ar-CF2- synthon |
| Target Compound Data | >90% yield of deprotonated synthon for electrophile capture |
| Comparator Or Baseline | 2-(Trifluoromethyl)quinoline (0% yield, synthetically inert at benzylic position) |
| Quantified Difference | >90% absolute difference in synthon generation yield |
| Conditions | Brønsted superbase with weak Lewis acid at room temperature |
This unique reactivity allows buyers to use the compound as a masked nucleophile to construct complex Ar-CF2-R linkages that are synthetically inaccessible from trifluoromethyl precursors.
The CF2H group provides an intermediate lipophilicity (Hansch π parameter = 0.68) compared to the unfluorinated methyl group (π = 0.56) and the fully fluorinated trifluoromethyl group (π = 0.88). This precise modulation prevents the rapid metabolic clearance associated with 2-methylquinoline while avoiding the poor aqueous solubility and excessive hydrophobicity often caused by 2-(trifluoromethyl)quinoline [1].
| Evidence Dimension | Substituent lipophilicity (Hansch π parameter) |
| Target Compound Data | π = 0.68 (optimal balance) |
| Comparator Or Baseline | 2-Methylquinoline (π = 0.56) and 2-(Trifluoromethyl)quinoline (π = 0.88) |
| Quantified Difference | +0.12 vs methyl (improved stability) and -0.20 vs trifluoromethyl (improved solubility) |
| Conditions | Standard octanol-water partition coefficient modeling |
Procuring this specific analog provides the optimal balance of membrane permeability and metabolic half-life required for successful formulation and in vivo efficacy.
2-(Difluoromethyl)quinoline is the correct choice for replacing quinoline-2-methanol or 2-quinolinethiol moieties in lead optimization. By utilizing its hydrogen-bond donor capacity, medicinal chemists can improve the metabolic stability of the pharmacophore without sacrificing the critical target binding interactions that would be lost if a trifluoromethyl analog were used [1].
In synthetic workflows requiring the construction of complex benzylic difluoromethylene (Ar-CF2-R) linkages, this compound serves as a highly effective masked nucleophile. Its ability to be deprotonated into an Ar-CF2- synthon allows for direct coupling with various electrophiles, a pathway completely inaccessible when using 2-(trifluoromethyl)quinoline [2].
For the development of novel crop protection agents, the intermediate lipophilicity of the CF2H group provides a superior balance of leaf penetration and environmental degradation compared to methyl or trifluoromethyl analogs. This ensures that the active ingredient is both effective and environmentally compliant [3].